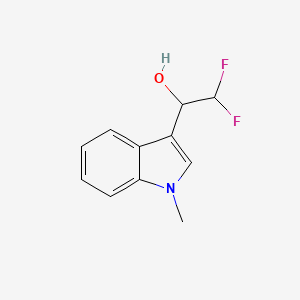

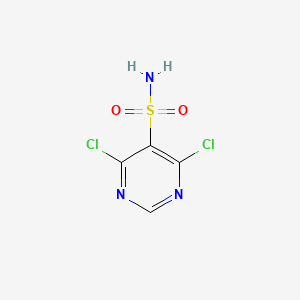

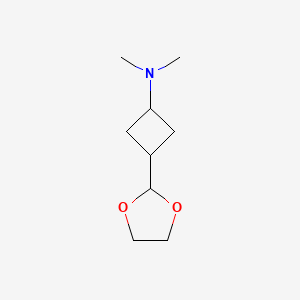

2-amino-3-methoxybenzene-1-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-3-methoxybenzene-1-sulfonyl fluoride” is a chemical compound. It is a type of sulfonyl fluoride, which is a class of compounds that have been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound has a molecular weight of 205.21 .

Synthesis Analysis

Sulfonyl fluorides can be synthesized through several methods. One approach involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates, leading to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .Chemical Reactions Analysis

Sulfonyl fluorides are known for their reactivity and stability. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis

Sulfonyl fluorides, including “2-amino-3-methoxybenzene-1-sulfonyl fluoride”, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions . The compound is a powder and is stored at a temperature of 4 degrees Celsius .科学研究应用

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sulfur (VI)-Fluoride Exchange (SuFEx) Chemistry

The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Emerging information from protein-probe structures and proteomic mapping experiments is helping advance our understanding of the protein microenvironment that dictates the reactivity of targetable amino acid residues .

Development of Covalent Inhibitors

Most covalent inhibitors incorporate cysteine-reactive electrophiles, such as acrylamides, because cysteine is the most nucleophilic residue and its reactivity is often enhanced in binding sites through neighboring amino acids that lower the thiol pKa (stabilization of the negatively charged thiolate) . Sulfonyl fluoride containing probes react with the catalytic serine in protease enzymes .

Development of Covalent Adenosine Probes

Sulfonyl fluoride was used to develop covalent adenosine probes that mapped reactive nucleophilic amino acids in ATP binding sites in proteins . Research using sulfonyl fluorides discovered that the electrophile could target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine and threonine .

Development of Transthyretin (TTR) Stabilizers

An early report of rational development of SuFEx chemical probes described covalent stabilizers of transthyretin (TTR), that have therapeutic utility by preventing aggregation known to cause polyneuropathy and cardiomyopathy .

Reactions at the Benzylic Position

Benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

安全和危害

The safety information for “2-amino-3-methoxybenzene-1-sulfonyl fluoride” includes several hazard statements: EUH029, H302, H312, H314, H332, H335 . These indicate that the compound can be hazardous if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .

未来方向

Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported. They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that “2-amino-3-methoxybenzene-1-sulfonyl fluoride” and similar compounds may have promising future applications in these areas.

作用机制

Target of Action

Sulfonyl fluorides are known to interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophilic sites in biological targets . The fluoride ion is a good leaving group, which facilitates the reaction with nucleophiles .

Biochemical Pathways

Sulfonyl fluorides can influence various biochemical processes due to their reactivity with a wide range of biological targets .

Pharmacokinetics

The pharmacokinetics of sulfonyl fluorides can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

Sulfonyl fluorides can cause various cellular effects due to their ability to modify proteins and other biological targets .

Action Environment

The action, efficacy, and stability of 2-amino-3-methoxybenzene-1-sulfonyl fluoride can be influenced by various environmental factors. These include the pH of the environment, the presence of competing nucleophiles, and the temperature .

属性

IUPAC Name |

2-amino-3-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZYTQPOFFAFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxybenzene-1-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)

![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)